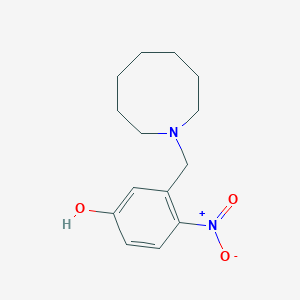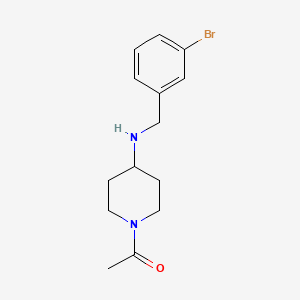![molecular formula C20H23NO B3850290 [1-(9H-fluoren-2-ylmethyl)piperidin-3-yl]methanol](/img/structure/B3850290.png)
[1-(9H-fluoren-2-ylmethyl)piperidin-3-yl]methanol
Overview
Description
[1-(9H-fluoren-2-ylmethyl)piperidin-3-yl]methanol is an organic compound that features a piperidine ring substituted with a fluorenylmethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(9H-fluoren-2-ylmethyl)piperidin-3-yl]methanol typically involves the following steps:
Formation of the Fluorenylmethyl Intermediate: The initial step involves the preparation of the fluorenylmethyl intermediate. This can be achieved by reacting fluorene with a suitable alkylating agent under basic conditions.
Piperidine Ring Formation: The fluorenylmethyl intermediate is then reacted with a piperidine derivative to form the desired piperidine ring. This step often requires the use of a strong base and an appropriate solvent to facilitate the reaction.
Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group. This can be accomplished by reacting the piperidine derivative with formaldehyde under acidic or basic conditions, followed by reduction to yield the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(9H-fluoren-2-ylmethyl)piperidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxymethyl group, yielding a simpler piperidine derivative.
Substitution: The fluorenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong nucleophiles such as sodium hydride (NaH) or organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a ketone or aldehyde, while reduction can lead to the formation of a simpler piperidine derivative.
Scientific Research Applications
[1-(9H-fluoren-2-ylmethyl)piperidin-3-yl]methanol has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: Its unique structural properties make it a valuable component in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a versatile building block in the synthesis of complex organic molecules, enabling the development of new synthetic methodologies and reaction pathways.
Mechanism of Action
The mechanism of action of [1-(9H-fluoren-2-ylmethyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The fluorenylmethyl group can enhance the compound’s binding affinity and selectivity for its target, while the piperidine ring provides structural stability and flexibility.
Comparison with Similar Compounds
Similar Compounds
1-(9H-Fluoren-9-ylmethyl)piperidine: This compound is structurally similar but lacks the hydroxymethyl group, resulting in different chemical reactivity and applications.
Fluorenylmethylpiperidine Derivatives: Various derivatives with different substituents on the piperidine ring or fluorenylmethyl group can exhibit distinct properties and applications.
Uniqueness
The presence of both the fluorenylmethyl and hydroxymethyl groups in [1-(9H-fluoren-2-ylmethyl)piperidin-3-yl]methanol imparts unique chemical and physical properties, making it a valuable compound for diverse applications. Its ability to undergo multiple types of chemical reactions and its potential use in various fields highlight its versatility and significance in scientific research.
Properties
IUPAC Name |
[1-(9H-fluoren-2-ylmethyl)piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c22-14-16-4-3-9-21(13-16)12-15-7-8-20-18(10-15)11-17-5-1-2-6-19(17)20/h1-2,5-8,10,16,22H,3-4,9,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHGFSFFDKKRSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=C(C=C2)C4=CC=CC=C4C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Dimethyl-2-phenyl-4-[(4-piperidin-1-ylpiperidin-1-yl)methyl]pyrazol-3-one](/img/structure/B3850209.png)
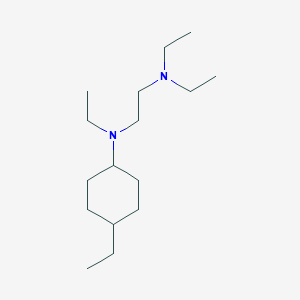
![4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline](/img/structure/B3850224.png)
![1-[4-(trifluoromethoxy)benzyl]-3-piperidinol](/img/structure/B3850230.png)
amino]methyl}benzoate](/img/structure/B3850237.png)
![1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3850247.png)
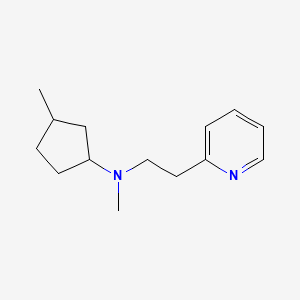
![2-[methyl(2-phenylethyl)amino]-1-phenylethanol](/img/structure/B3850256.png)
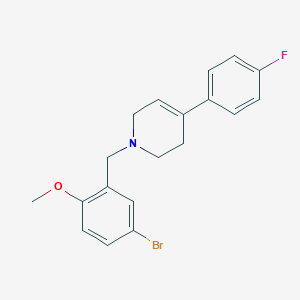
![4-[(1-acetyl-4-piperidinyl)amino]cyclohexanol](/img/structure/B3850258.png)
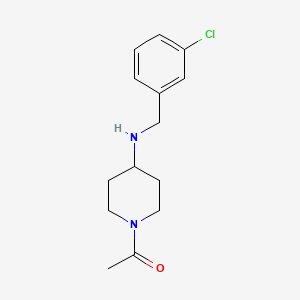
![1-[3-(4-chlorophenoxy)benzyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B3850284.png)
